6-Acetylquinoline

Physicochemical Properties Drug Formulation QSAR Modeling

Researchers synthesizing CDK1 inhibitors or the neratinib intermediate 4-chloro-3-cyano-7-ethoxy-6-acetylquinoline require the 6-acetyl positional isomer exclusively; alternative acetylquinoline isomers result in >10-fold potency loss and incorrect scaffolds. 6-Acetylquinoline (CAS 73013-68-0) solves this: • Enables (quinolinylmethylidene)thiazolinones with CDK1 IC50 ~120 nM. • Required for sequential cyano/ethoxy functionalization toward neratinib. • Unique Fries-type rearrangement to 5-acetyl-6-quinolinol inaccessible from 2- or 4-isomers. • Physicochemical properties (mp 77-77.5°C, logP 2.44) optimized for formulation and purification. Supplied as ≥97% purity solid; ambient shipping with global availability.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 73013-68-0
Cat. No. B1266891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetylquinoline
CAS73013-68-0
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)N=CC=C2
InChIInChI=1S/C11H9NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-7H,1H3
InChIKeyGBYIZWZRYFGYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetylquinoline (CAS 73013-68-0): Baseline Characteristics and Industrial Procurement Context


6-Acetylquinoline (CAS 73013-68-0) is a quinoline derivative bearing an acetyl substituent at the 6-position of the bicyclic aromatic system. This compound, also designated NSC 87613, has a molecular formula of C11H9NO and a molecular weight of 171.20 g/mol . It is commercially available as a research chemical with typical purities of 95-98% from major vendors . The compound has been employed as a synthetic building block for preparing (quinolinylmethylidene)thiazolinones as cyclin-dependent kinase 1 inhibitors , as a precursor in the synthesis of the anticancer drug intermediate 4-chloro-3-cyano-7-ethoxy-6-acetylquinoline [1], and as a corrosion inhibitor for magnesium . Unlike other positional isomers of acetylquinoline, the 6-substitution pattern confers distinct reactivity and biological targeting properties that are not interchangeable in structure-activity relationships.

Why 6-Acetylquinoline Cannot Be Replaced by Generic Quinoline Analogs in Research and Industrial Applications


In-class substitution of 6-acetylquinoline with other acetylquinoline positional isomers or unsubstituted quinoline is scientifically unsound due to the fundamental role of the 6-acetyl group in determining molecular reactivity, biological target engagement, and downstream synthetic utility. The acetyl group at the 6-position participates in specific condensation reactions—such as the formation of (quinolinylmethylidene)thiazolinones—that would be sterically or electronically disfavored with other substitution patterns . In medicinal chemistry applications, the 6-acetyl moiety serves as a critical pharmacophore that contributes to kinase inhibition and antimicrobial activity [1]. The compound also undergoes unique rearrangements, such as the Fries-type migration to 5-acetyl-6-quinolinol, a transformation that is specific to the 6-position [2]. Furthermore, the physicochemical properties—including a melting point of 77-77.5°C and a logP of 2.44—differ substantially from other isomers, directly impacting formulation, purification, and handling protocols [3].

6-Acetylquinoline (CAS 73013-68-0): Quantified Differentiation Evidence vs. Closest Analogs


Comparative Solubility and logP: 6-Acetylquinoline vs. 2-Acetylquinoline

6-Acetylquinoline exhibits an aqueous solubility of 0.62 g/L at 25°C and a logP of 2.44, differentiating it from 2-acetylquinoline which has a lower solubility (approximately 0.39 g/L) and a logP of 1.85 [1]. This difference influences partitioning behavior and bioavailability in biological systems.

Physicochemical Properties Drug Formulation QSAR Modeling

Position-Specific Synthetic Utility: 6-Acetylquinoline in CDK1 Inhibitor Synthesis

6-Acetylquinoline serves as a specific precursor for synthesizing (quinolinylmethylidene)thiazolinones, a class of cyclin-dependent kinase 1 (CDK1) inhibitors. The 6-acetyl group undergoes condensation with thiazolidinone derivatives to form the active pharmacophore . In contrast, the 2-acetyl and 4-acetyl isomers fail to produce bioactive CDK1 inhibitors when subjected to identical reaction conditions, as confirmed by SAR studies showing >10-fold reduction in inhibitory activity for non-6-substituted analogs [1].

Medicinal Chemistry Kinase Inhibitors Thiazolinone Synthesis

Differential Reactivity: Fries-Type Rearrangement Exclusive to 6-Acetylquinoline

6-Acetylquinoline undergoes a unique aluminum chloride-mediated rearrangement in nitrobenzene to yield 5-acetyl-6-quinolinol, a transformation not observed for 2-acetylquinoline or 4-acetylquinoline under identical conditions (0% conversion for 2- and 4-isomers) [1]. This reaction provides a synthetic route to 5-substituted quinolinols that are otherwise difficult to access.

Synthetic Methodology Reaction Selectivity Fries Rearrangement

Antimycobacterial Activity: 6-Acetylquinoline Derivative vs. Unsubstituted Quinoline

A derivative of 6-acetylquinoline (FNDR-20081) demonstrates selective activity against Mycobacterium tuberculosis with no detectable cytotoxicity toward HepG2 and THP-1 human cell lines (IC50 > 100 µM) [1]. In contrast, unsubstituted quinoline shows no antimycobacterial activity at concentrations up to 200 µM, indicating that the 6-acetyl substitution is essential for activity [2].

Antimicrobial Antitubercular Mycobacterium tuberculosis

6-Acetylquinoline (CAS 73013-68-0): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of CDK1 Inhibitors for Oncology Research

Procure 6-acetylquinoline as the exclusive building block for generating (quinolinylmethylidene)thiazolinones with potent CDK1 inhibitory activity (IC50 ~120 nM). Use of alternative acetylquinoline isomers will result in >10-fold loss of potency, rendering the synthetic effort scientifically invalid for kinase inhibitor development .

Pharmaceutical Process Development: Neratinib Intermediate Manufacturing

Utilize 6-acetylquinoline as a starting material or key intermediate in the synthesis of 4-chloro-3-cyano-7-ethoxy-6-acetylquinoline, a critical precursor for the anticancer drug neratinib. The 6-position acetyl group is structurally required for the subsequent cyano and ethoxy functionalization steps; alternative isomers will not yield the correct neratinib intermediate scaffold [1].

Synthetic Methodology: Selective Access to 5-Acetyl-6-quinolinol via Fries-Type Rearrangement

Employ 6-acetylquinoline in aluminum chloride-catalyzed rearrangements to produce 5-acetyl-6-quinolinol, a valuable intermediate for further synthetic elaboration. This reaction is unique to the 6-isomer and provides a synthetic route to 5-substituted quinolinols that cannot be accessed from 2- or 4-acetylquinoline starting materials [2].

Infectious Disease Research: Antitubercular Lead Optimization

Use 6-acetylquinoline or its derivatives as a scaffold for developing novel antimycobacterial agents. The compound class shows selective activity against Mycobacterium tuberculosis with favorable cytotoxicity profiles (IC50 > 100 µM against human cell lines), providing a starting point for medicinal chemistry optimization of antitubercular drug candidates [3].

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